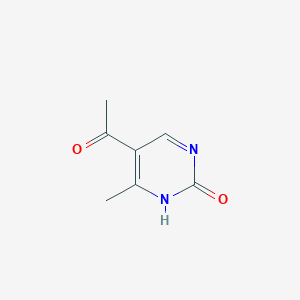

Ácido 2-metoxi-6-(trifluorometil)benzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Methoxy-6-(trifluoromethyl)benzoic acid often involves condensation reactions, as demonstrated by the synthesis of a related compound through the reaction of 4-hydroxy-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-2-one with 2-methoxylbenzoyl chloride. This process is characterized by the formation of a conjugated system indicating the involvement of carbonyl groups and double bonds, suggesting a complex synthesis pathway for such compounds (Zhao et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds includes significant features such as nearly planar fragments and specific bond angles that influence the compound's properties. For example, the structure of a compound with a similar functional group arrangement was analyzed, showing two nearly planar fragments forming a specific dihedral angle, indicative of the structured complexity of such molecules (R. Kant et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 2-Methoxy-6-(trifluoromethyl)benzoic acid derivatives can include rearrangements and the loss of small fragments, demonstrating the compound's reactivity and the influence of its structure on these reactions (R. Gillis & Q. N. Porter, 1990).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns are key to understanding the behavior of 2-Methoxy-6-(trifluoromethyl)benzoic acid derivatives. The analysis of similar compounds' crystalline structures provides insights into the arrangement and interactions at the molecular level, which are critical for predicting the compound's solubility, melting point, and other physical properties (Pablo A. Raffo et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid and its derivatives can be influenced by substituents and the overall molecular structure. Studies on similar compounds, such as the introduction of deuterium and tritium, shed light on the reactivity and potential applications of these molecules in various chemical reactions (V. Shevchenko et al., 2014).

Aplicaciones Científicas De Investigación

Síntesis de derivados de 1,3,4-oxadiazol

Una de las aplicaciones más destacadas del ácido 2-metoxi-6-(trifluorometil)benzoico es la síntesis de derivados de 1,3,4-oxadiazol. Estos derivados son de gran interés debido a sus posibles actividades farmacológicas. La presencia del grupo trifluorometilo en el compuesto aumenta la capacidad de interactuar con varios objetivos biológicos, lo que lo convierte en un precursor valioso en la química medicinal .

Estudios de unión de ligandos con chaperonas

Este compuesto se ha utilizado para investigar la unión de derivados de 2-piridinona y aminoácidos como ligandos con chaperonas como PapD y FimC. Estos estudios son cruciales para comprender las interacciones moleculares y diseñar inhibidores que pueden interrumpir la función de estas chaperonas, que a menudo participan en la patogénesis bacteriana .

Safety and Hazards

The safety information for 2-Methoxy-6-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, influencing their function .

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as nucleophilic substitution .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence the composition and structure of microbial communities, thereby affecting various biochemical pathways .

Pharmacokinetics

It’s known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.44 (iLOGP) and 2.3 (XLOGP3), indicating its potential to cross biological membranes .

Result of Action

Benzoic acid derivatives can have various effects, such as inhibiting the growth and development of certain organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-6-(trifluoromethyl)benzoic acid. For instance, its storage temperature is recommended to be at room temperature, indicating that temperature can affect its stability .

Propiedades

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJYMQXQDCJQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566997 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119692-41-0 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)